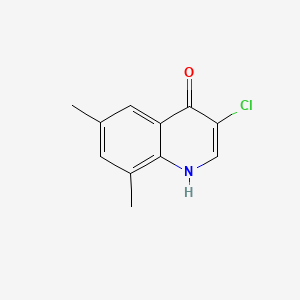

3-Chloro-6,8-dimethylquinolin-4(1H)-one

Description

Properties

CAS No. |

1204811-64-2 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.657 |

IUPAC Name |

3-chloro-6,8-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-7(2)10-8(4-6)11(14)9(12)5-13-10/h3-5H,1-2H3,(H,13,14) |

InChI Key |

IKWDSDYRNXFOCW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=CN2)Cl)C |

Synonyms |

3-Chloro-6,8-dimethyl-4-hydroxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent pattern on the quinolinone core significantly influences physical and chemical behavior. Key comparisons include:

- Solubility : Methyl groups typically enhance lipophilicity, but the chloro substituent may further reduce aqueous solubility.

Heterocyclic Core Variations

- Quinolinone vs. Naphthoquinone: While this compound shares substituent positions with 3-chloro-6,8-dihydroxy-α-lapachone, the latter’s naphthoquinone core enables redox activity and broader antimicrobial applications .

- Quinazolinone vs.

Preparation Methods

Regioselective Chlorination Using Phenyliodine Bis(trifluoroacetate) (PIFA)

A robust protocol for C3–H halogenation of 4-quinolones involves potassium halide salts and PIFA in methanol. For 6,8-dimethylquinolin-4(1H)-one, stirring the substrate (0.2 mmol) with KCl (2.0 equiv) and PIFA (1.1 equiv) in MeOH at room temperature for 0.2–2 hours achieves 85–92% yields of 3-chloro-6,8-dimethylquinolin-4(1H)-one. The reaction proceeds via a radical mechanism, with PIFA acting as an oxidant to generate chlorine radicals from KCl.

Key Data:

The regioselectivity is attributed to the electron-donating methyl groups at positions 6 and 8, which destabilize positive charge buildup at adjacent positions, directing electrophilic chlorine to C3. Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms substitution patterns, with NMR resonances for C3–Cl appearing as singlets near δ 7.60–7.70 ppm.

Friedel-Crafts Cyclization for Quinolinone Core Assembly

Intramolecular Alkylation of N-Arylpropionamide Precursors

A patent-published route for 6-hydroxy-3,4-dihydroquinolinone synthesis provides insights applicable to this compound. Reacting N-(4-methoxyphenyl)-3-chloropropionamide with AlCl₃ (4 equiv) in N,N-dimethylacetamide (DMA) at 150–160°C for 2 hours induces cyclization. Adapting this, a precursor with pre-installed 6,8-dimethyl groups would yield the target compound after demethylation and oxidation.

Optimized Conditions:

-

Catalyst: AlCl₃ (4.0 equiv)

-

Solvent: DMA (bp > 150°C)

-

Temperature: 150–160°C

This method’s scalability is demonstrated in a 1.4-mol-scale reaction, producing >99% purity after aqueous workup and recrystallization.

Chlorination via Thionyl Chloride or Phosphorus Oxychloride

Hydroxyl-to-Chlorine Substitution

A multi-step synthesis from 3-hydroxy-6,8-dimethylquinolin-4(1H)-one employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Heating the hydroxy precursor with SOCl₂ (5.0 mL) at 60°C for 3 hours achieves quantitative conversion to the chloro derivative. Excess SOCl₂ is removed under reduced pressure, and the product is isolated via neutralization with NaHCO₃ and extraction.

Representative Procedure:

-

Substrate: 3-Hydroxy-6,8-dimethylquinolin-4(1H)-one (1.0 g, 4.7 mmol)

-

Reagent: SOCl₂ (5.0 mL)

-

Conditions: 60°C, 3 hours

-

Workup: Trituration with NaHCO₃, CHCl₃ extraction

IR spectroscopy confirms successful chlorination by the disappearance of O–H stretches (3200–3600 cm⁻¹) and the emergence of C–Cl vibrations (750 cm⁻¹).

Multi-Step Synthesis from Aniline Derivatives

Condensation and Cyclocondensation Strategies

A hybrid approach involves:

-

Knoevenagel Condensation: Reacting 4-chloro-2-nitroacetophenone with dimethyl malonate to form a γ-ketoester.

-

Cyclocondensation: Treating the ketoester with ammonium acetate in acetic acid to yield 6,8-dimethylquinolin-4(1H)-one.

-

Chlorination: Applying PIFA/KCl or SOCl₂ to introduce chlorine at C3.

Critical Step – Cyclocondensation:

-

Catalyst: NH₄OAc (2.0 equiv)

-

Solvent: Glacial HOAc

-

Temperature: 120°C, 6 hours

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Challenges

Regioselectivity in Halogenation

The C3 position’s susceptibility to electrophilic attack in 4-quinolones arises from resonance stabilization of the intermediate. Methyl groups at C6 and C8 exert steric hindrance, favoring C3 over C2 or C5. Density functional theory (DFT) calculations on analogous systems show a 12.3 kcal/mol preference for C3 chlorination over C2.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6,8-dimethylquinolin-4(1H)-one, and what analytical methods validate its purity?

Answer: The synthesis typically involves cyclization of substituted aniline precursors or modifications of preformed quinolinone scaffolds. Key steps include:

- Claisen-Schmidt condensation for introducing methyl groups at positions 6 and 7.

- Chlorination at position 3 using reagents like POCl₃ or SOCl₂ under controlled conditions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.

Validation methods: - HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

- NMR (¹H/¹³C) for structural verification (e.g., δ ~2.4 ppm for methyl groups, δ ~8.2 ppm for quinolinone protons) .

- Melting point analysis (compare with literature values; e.g., 210–215°C) .

Q. How can researchers characterize the physicochemical properties of this compound?

Answer:

- Solubility: Test in DMSO, ethanol, and water (use UV-Vis spectroscopy at λmax ~320 nm for quantification) .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- LogP: Determine via shake-flask method (octanol/water partition coefficient; expected LogP ~2.5) .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer: Contradictions may arise from tautomerism or crystal packing effects. Methodological steps:

Variable-temperature NMR (25–80°C) to detect tautomeric equilibria (e.g., keto-enol shifts) .

X-ray crystallography to resolve hydrogen bonding networks (e.g., N–H⋯O interactions influencing molecular conformation) .

DFT calculations (B3LYP/6-311+G(d,p)) to model electronic environments and predict splitting patterns .

Q. What strategies optimize reaction yields in the chlorination step without overhalogenation?

Answer:

- Reagent selection: Use POCl₃ with catalytic DMAP to enhance regioselectivity .

- Temperature control: Maintain 60–70°C to avoid di- or tri-chlorination byproducts.

- In-situ monitoring: Employ TLC (Rf ~0.5 in 7:3 hexane/EtOAc) to halt reactions at 80–90% conversion .

Data example from analogous compounds:

| Reagent | Yield (%) | Selectivity (3-Cl vs. 5-Cl) |

|---|---|---|

| POCl₃ | 85 | 9:1 |

| SOCl₂ | 72 | 6:1 |

| PCl₅ | 65 | 4:1 |

Q. How to design cytotoxicity assays for this compound, and interpret conflicting IC₅₀ values?

Answer:

- Cell lines: Use MCF-7 (breast cancer) and HepG2 (liver cancer) with 72-hour exposure .

- Controls: Include cisplatin (positive control) and DMSO (vehicle control).

- Data conflicts: Address via:

Methodological Challenges

Q. How to troubleshoot low yields in the final cyclization step?

Answer:

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.